N,N'-Bis(2-chloroethyl)oxamide
Overview
Description
N,N’-Bis(2-chloroethyl)oxamide is a heterocyclic organic compound with the molecular formula C6H10Cl2N2O2 and a molecular weight of 213.06 g/mol . This compound is characterized by the presence of two 2-chloroethyl groups attached to an oxamide core. It is primarily used in biochemical research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis(2-chloroethyl)oxamide can be synthesized through the reaction of oxalyl chloride with 2-chloroethylamine. The reaction typically involves the following steps:
Preparation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.
Reaction with 2-Chloroethylamine: The oxalyl chloride is then reacted with 2-chloroethylamine in the presence of a base such as triethylamine to form N,N’-Bis(2-chloroethyl)oxamide.
Industrial Production Methods: Industrial production of N,N’-Bis(2-chloroethyl)oxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2-chloroethyl)oxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form oxamide and 2-chloroethanol.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include substituted oxamides with various functional groups replacing the chloroethyl groups.
Hydrolysis: The major products are oxamide and 2-chloroethanol.
Oxidation and Reduction: Depending on the conditions, various oxidized or reduced derivatives of the compound can be formed.
Scientific Research Applications
N,N’-Bis(2-chloroethyl)oxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of chloroethyl groups on biological systems.
Medicine: Research into potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-chloroethyl)oxamide involves the interaction of its chloroethyl groups with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophiles such as amino acids, proteins, and nucleic acids, leading to modifications in their structure and function. This interaction can affect various molecular targets and pathways, including enzyme activity and DNA replication .
Comparison with Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: Similar structure but with hydroxyethyl groups instead of chloroethyl groups.
N,N’-Bis(2-chloroethyl)urea: Contains a urea core instead of an oxamide core.
N,N’-Bis(2-chloroethyl)carbamate: Contains a carbamate core instead of an oxamide core.
Uniqueness: N,N’-Bis(2-chloroethyl)oxamide is unique due to its specific combination of chloroethyl groups and oxamide core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research applications where specific interactions with biological molecules are required .
Properties
IUPAC Name |
N,N'-bis(2-chloroethyl)oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2N2O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAULJMMFLVLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)C(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292568 | |
Record name | N,N'-Bis(2-chloroethyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16813-43-7 | |
Record name | 16813-43-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Bis(2-chloroethyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.